molecular formula C19H36O3 B8531619 Methyl 3-pentadecyloxirane-2-carboxylate CAS No. 32217-14-4

Methyl 3-pentadecyloxirane-2-carboxylate

Cat. No.: B8531619
CAS No.: 32217-14-4
M. Wt: 312.5 g/mol
InChI Key: UBHKJUAKWRFPHH-UHFFFAOYSA-N
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Description

Methyl 3-pentadecyloxirane-2-carboxylate is a substituted oxirane (epoxide) derivative with a long aliphatic chain and a methyl ester functional group. Its structure comprises a three-membered epoxide ring fused with a carboxylate ester group at position 2 and a pentadecyl (C15) alkyl chain at position 2. The pentadecyl chain confers significant hydrophobicity, while the polar epoxide and ester groups enhance reactivity and solubility in organic solvents .

Properties

CAS No.

32217-14-4

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 3-pentadecyloxirane-2-carboxylate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22-17)19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

UBHKJUAKWRFPHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1C(O1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares Methyl 3-pentadecyloxirane-2-carboxylate with structurally related oxirane derivatives:

Compound Name Substituents at Position 3 Substituents at Position 2 Molecular Formula Key Properties/Applications
This compound C15 alkyl chain Methyl ester C19H36O3 High hydrophobicity; surfactant potential
Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate Cyclopentyl + methyl Chlorine + methyl ester C10H15ClO3 Reactive epoxide; halogenated intermediates
Methyl 3-aminocyclopentanecarboxylate Cyclopentane + amine Methyl ester C7H13NO2 Bioactive intermediate; peptide synthesis
Methyl decanoate - Methyl ester + C10 chain C11H22O2 Surfactant; biodiesel component

Key Observations:

Chain Length and Hydrophobicity: The pentadecyl chain in this compound significantly increases its hydrophobic character compared to shorter-chain analogs like Methyl decanoate (C10).

Reactivity : Unlike halogenated derivatives (e.g., Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate), the absence of electronegative substituents in this compound reduces its electrophilic reactivity, making it less prone to nucleophilic attack .

Functional Group Diversity: Compared to Methyl 3-aminocyclopentanecarboxylate, the lack of an amine group limits its utility in peptide synthesis but may improve stability under acidic conditions .

Physicochemical Properties

  • Solubility: The long alkyl chain renders this compound poorly soluble in water but highly soluble in nonpolar solvents like hexane or chloroform.
  • Melting Point : The C15 chain likely increases the melting point compared to Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate, which has a smaller, rigid cyclopentyl group .
  • CMC (Critical Micelle Concentration) : While direct data is unavailable, its CMC is expected to be lower than that of quaternary ammonium surfactants (e.g., BAC-C12, CMC ~3–8 mM ), due to greater hydrophobicity.

Methodological Considerations in Compound Comparison

Structural similarity assessments often rely on metrics like Tanimoto coefficients or pharmacophore modeling . For this compound, these methods would highlight its divergence from smaller, polar epoxides and alignment with long-chain esters in terms of hydrophobicity and spatial packing .

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